

An In-depth Technical Guide to the Physicochemical Properties of Galbanic Acid

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Compound of Interest

Compound Name: Galbanic acid

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This technical guide provides a comprehensive overview of the core physicochemical properties of **galbanic acid**, a sesquiterpene coumarin of significant interest in pharmacological research. The document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes a key biological signaling pathway influenced by this compound.

Core Physicochemical Properties

Galbanic acid is a natural product found in various *Ferula* species.^[1] Its chemical and physical properties are crucial for understanding its pharmacokinetic and pharmacodynamic behavior.

Table 1: Key Physicochemical Properties of **Galbanic Acid**

Property	Value	Source(s)
Molecular Formula	C ₂₄ H ₃₀ O ₅	[1][2][3][4]
Molecular Weight	398.5 g/mol (or 398.49 g/mol)	[1][2][3][5]
Appearance	White powder	[6]
Melting Point	94-96 °C	[2][6][7]
Boiling Point	573.2 ± 45.0 °C (Predicted)	[2][4]
Density	1.130 ± 0.06 g/cm ³ (Predicted)	[2][4]
pKa	4.73 ± 0.10 (Predicted)	[2][4]
LogP (XlogP3-AA)	5.1	[1][8]
Water Solubility	0.01312 mg/L at 25 °C (Estimated)	[8]
CAS Number	3566-55-0	[1][2][5]

Table 2: Chemical Identifiers for **Galbanic Acid**

Identifier Type	Identifier	Source(s)
IUPAC Name	3-[(1S,2S,3S)-2,3-dimethyl-2- [(2-oxochromen-7- yl)oxymethyl]-6-propan-2- ylidenecyclohexyl]propanoic acid	[1][5]
SMILES	<chem>C[C@H]1CCC(=C(C)C)--</chem> INVALID-LINK-- <chem>CCC(=O)O</chem>	[1]
InChIKey	CVWWNYPTZYQCSE- YFBXQHAESA-N	[1][5]

Experimental Protocols for Physicochemical Property Determination

While specific experimental details for **galbanic acid** are not extensively published, the following are standard methodologies for determining the properties listed above.

2.1. Melting Point Determination

The melting point of a solid compound like **galbanic acid** is typically determined using one of the following methods:

- **Capillary Melting Point Method:** A small, powdered sample of the crystalline solid is packed into a thin capillary tube. The tube is heated in a calibrated apparatus, and the temperature range over which the substance melts is observed and recorded. This is a common and straightforward method for determining the melting range of a pure substance.
- **Differential Scanning Calorimetry (DSC):** DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample undergoes a phase transition, such as melting, it will absorb more heat than the reference, resulting in a detectable peak in the DSC curve. The peak of this curve corresponds to the melting point.

2.2. Solubility Determination

The low aqueous solubility of **galbanic acid** is a key characteristic.^[9] Standard methods to quantify this include:

- **Shake-Flask Method:** A surplus amount of the solid compound is added to a specific volume of the solvent (e.g., water, buffers). The mixture is agitated in a sealed flask at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

2.3. LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

- **Shake-Flask Method:** This is the traditional method where a known amount of the solute is dissolved in a pre-saturated mixture of n-octanol and water. After thorough mixing and

separation of the two phases (typically by centrifugation), the concentration of the solute in each phase is measured. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

- **HPLC-Based Method:** A reversed-phase HPLC column is used, and the retention time of the compound is measured. The LogP can be estimated by correlating the retention time with the known LogP values of a series of standard compounds.

2.4. pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

- **Potentiometric Titration:** A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa can be determined from the resulting titration curve, specifically at the half-equivalence point where the pH is equal to the pKa.
- **UV-Visible Spectrophotometry:** This method can be used if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra. The absorbance of the compound is measured at various pH values, and the pKa is determined by analyzing the change in absorbance as a function of pH.

Biological Signaling Pathways

Galbanic acid has been shown to exert its biological effects, particularly its anticancer properties, by modulating key cellular signaling pathways.[\[5\]](#)[\[10\]](#)[\[11\]](#)

3.1. Inhibition of the PI3K/Akt/mTOR Pathway

Galbanic acid has been reported to inhibit the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival in many cancers.[\[5\]](#) This inhibition leads to a reduction in phosphorylated Akt protein levels and an increase in the expression of the tumor suppressor PTEN.[\[5\]](#)

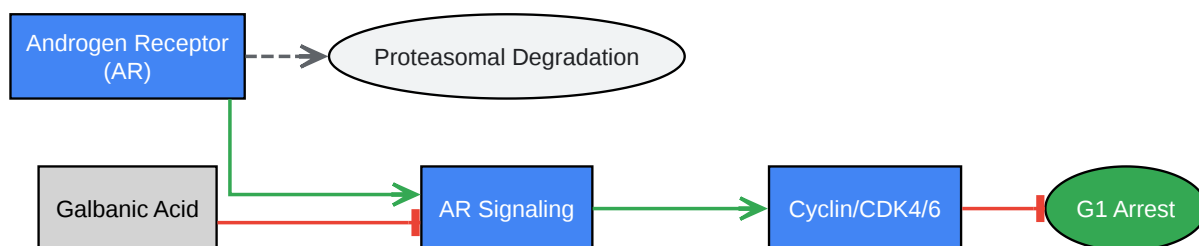


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Caption: **Galbanic acid**'s inhibition of the PI3K/Akt/mTOR pathway.

3.2. Downregulation of Androgen Receptor (AR) Signaling

In prostate cancer cells, **galbanic acid** has demonstrated anti-androgen activities by down-regulating the abundance and signaling of the androgen receptor (AR).^{[12][13]} This action promotes the proteasomal degradation of the AR protein. The subsequent inhibition of the cyclin/CDK4/6/RB/E2F pathway leads to G1 cell cycle arrest.^[12]



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Caption: Downregulation of Androgen Receptor (AR) signaling by **Galbanic acid**.

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